molecular formula C18H12F3OP B100014 1-bis(4-fluorophenyl)phosphoryl-4-fluorobenzene CAS No. 18437-79-1

1-bis(4-fluorophenyl)phosphoryl-4-fluorobenzene

Cat. No.: B100014
CAS No.: 18437-79-1
M. Wt: 332.3 g/mol
InChI Key: VSJZSGXKNZYQPR-UHFFFAOYSA-N
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Description

1-bis(4-fluorophenyl)phosphoryl-4-fluorobenzene, also known as Tris(4-fluorophenyl)phosphine oxide, is an organophosphorus compound with the molecular formula C18H12F3OP. It is characterized by the presence of three 4-fluorophenyl groups attached to a central phosphorus atom, which is also bonded to an oxygen atom. This compound is notable for its applications in organic synthesis and catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-bis(4-fluorophenyl)phosphoryl-4-fluorobenzene can be synthesized through the oxidation of Tris(4-fluorophenyl)phosphine. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide in the presence of a solvent like diethyl ether .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pressure conditions .

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, tert-butyl hydroperoxide.

    Solvents: Diethyl ether, dichloromethane.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phosphine oxides .

Mechanism of Action

The mechanism by which 1-bis(4-fluorophenyl)phosphoryl-4-fluorobenzene exerts its effects is primarily through its role as a ligand in catalytic processes. It facilitates the formation of reactive intermediates by stabilizing transition states and activating substrates. The molecular targets and pathways involved include the activation of peroxide and stabilization of lanthanum complexes .

Properties

IUPAC Name

1-bis(4-fluorophenyl)phosphoryl-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3OP/c19-13-1-7-16(8-2-13)23(22,17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSJZSGXKNZYQPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)P(=O)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20304259
Record name Tris(4-fluorophenyl)(oxo)-lambda~5~-phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20304259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18437-79-1
Record name NSC164997
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164997
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tris(4-fluorophenyl)(oxo)-lambda~5~-phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20304259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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